2'-TFA-NH-dC
Overview
Description
2’-Trifluoroacetamido-2’-deoxycytidine, commonly known as 2’-TFA-NH-dC, is a significant compound in the field of biomedicine. It is a derivative of deoxycytidine, where the 2’-hydroxyl group is replaced by a trifluoroacetamido group. This modification imparts unique properties to the molecule, making it a valuable tool in the synthesis of nucleotide analogs, which are crucial in the development of antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-trifluoroacetamido-2’-deoxycytidine typically involves the protection of the amino group of deoxycytidine, followed by the introduction of the trifluoroacetamido group. One common method includes the use of trifluoroacetic anhydride (TFAA) in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of 2’-trifluoroacetamido-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The production is carried out in cleanroom environments to prevent contamination, adhering to Good Manufacturing Practices (GMP).
Chemical Reactions Analysis
Types of Reactions: 2’-trifluoroacetamido-2’-deoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetamido group can be substituted under specific conditions.
Hydrolysis: The compound can be hydrolyzed to remove the trifluoroacetamido group, yielding deoxycytidine.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Carried out using acidic or basic conditions, often employing reagents like hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: Yield various substituted deoxycytidine derivatives.
Hydrolysis: Produces deoxycytidine and trifluoroacetic acid.
Scientific Research Applications
2’-trifluoroacetamido-2’-deoxycytidine is extensively used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 2’-trifluoroacetamido-2’-deoxycytidine involves its incorporation into DNA, where it acts as a chain terminator. The trifluoroacetamido group interferes with the normal base-pairing process, leading to the inhibition of DNA synthesis. This property is particularly useful in antiviral and anticancer therapies, where the compound targets rapidly dividing cells .
Comparison with Similar Compounds
2’-Deoxycytidine: The parent compound, lacking the trifluoroacetamido group.
2’-Fluoro-2’-deoxycytidine: Another derivative with a fluorine atom at the 2’ position.
2’-Amino-2’-deoxycytidine: Contains an amino group at the 2’ position.
Uniqueness: 2’-trifluoroacetamido-2’-deoxycytidine is unique due to the presence of the trifluoroacetamido group, which imparts enhanced stability and bioactivity. This makes it more effective in inhibiting DNA synthesis compared to its analogs .
Properties
IUPAC Name |
N-[(2R,3R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N4O5/c12-11(13,14)9(21)17-6-7(20)4(3-19)23-8(6)18-2-1-5(15)16-10(18)22/h1-2,4,6-8,19-20H,3H2,(H,17,21)(H2,15,16,22)/t4-,6-,7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFARVHZTGRMCQ-XVFCMESISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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